![molecular formula C11H22Cl3NO2Si B14413769 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide CAS No. 80673-03-6](/img/structure/B14413769.png)
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide is a synthetic organic compound characterized by its unique structure, which includes trichloro, diethyl, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide typically involves the reaction of 4,4,4-trichlorobutanoyl chloride with N,N-diethylamine in the presence of a base, followed by the introduction of a trimethylsilyl group using trimethylsilyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trichloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can act as an electrophile, while the trimethylsilyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trichloro-N,N-dimethyl-3-[(trimethylsilyl)oxy]butanamide: Similar structure but with dimethyl instead of diethyl groups.
4,4,4-Trichloro-N,N-diethyl-3-hydroxybutanamide: Lacks the trimethylsilyl group, affecting its reactivity and properties.
Uniqueness
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide is unique due to the presence of both trichloro and trimethylsilyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
80673-03-6 |
|---|---|
Molecular Formula |
C11H22Cl3NO2Si |
Molecular Weight |
334.7 g/mol |
IUPAC Name |
4,4,4-trichloro-N,N-diethyl-3-trimethylsilyloxybutanamide |
InChI |
InChI=1S/C11H22Cl3NO2Si/c1-6-15(7-2)10(16)8-9(11(12,13)14)17-18(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
QEHMJHSFGRMHLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC(C(Cl)(Cl)Cl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




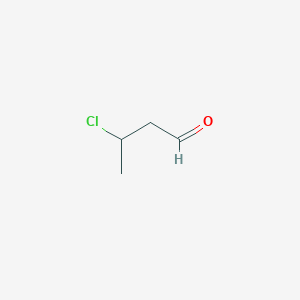
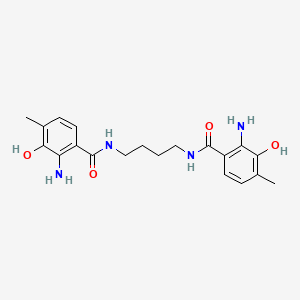
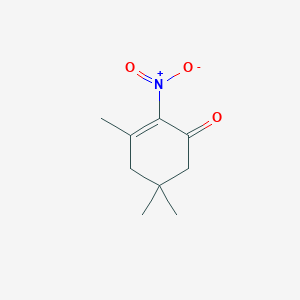
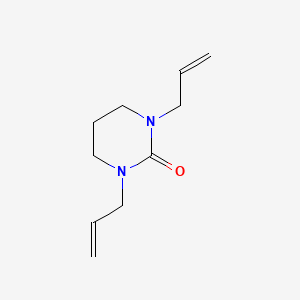


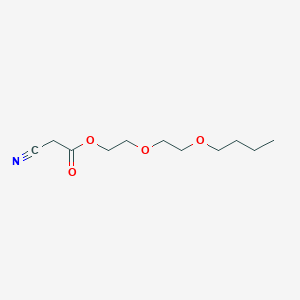
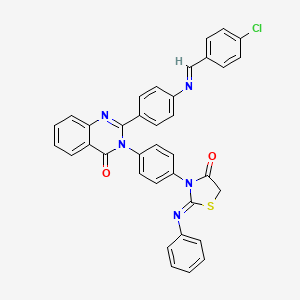
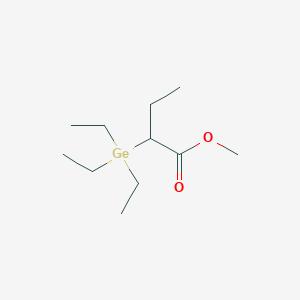
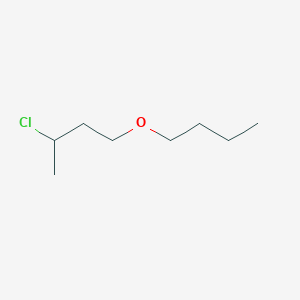
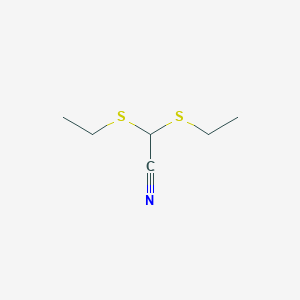
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
